molecular formula C10H13FN2O2 B2430152 N-(4-fluorophenyl)-2-(2-hydroxyethylamino)acetamide CAS No. 329079-68-7

N-(4-fluorophenyl)-2-(2-hydroxyethylamino)acetamide

Cat. No.: B2430152
CAS No.: 329079-68-7
M. Wt: 212.224
InChI Key: ZAMZQKQXKKJHJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-(2-hydroxyethylamino)acetamide is a useful research compound. Its molecular formula is C10H13FN2O2 and its molecular weight is 212.224. The purity is usually 95%.
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Scientific Research Applications

  • Anti-Inflammatory Activity :

    • N-(4-fluorophenyl)-2-(2-hydroxyethylamino)acetamide derivatives have been investigated for their anti-inflammatory activities. Sunder, K., & Maleraju, J. (2013) synthesized several derivatives and found that compounds 10a, 10b, and 10d exhibited significant anti-inflammatory activity, with 10c showing moderate activity. This suggests potential applications in the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).
  • Pesticide Potential :

    • Derivatives of this compound have been characterized for their potential as pesticides. Olszewska, E., Pikus, S., & Tarasiuk, B. (2008) identified new powder diffraction data for such derivatives, indicating their potential application in agriculture as pesticide compounds (Olszewska, Pikus, & Tarasiuk, 2008).
  • Antimalarial Drug Synthesis :

    • This compound is an intermediate in the synthesis of antimalarial drugs. Magadum, D. B., & Yadav, G. (2018) conducted a study on chemoselective acetylation of 2-aminophenol using immobilized lipase for the synthesis of N-(2-hydroxyphenyl)acetamide, highlighting its importance in the pharmaceutical industry for creating antimalarial medications (Magadum & Yadav, 2018).
  • Immunomodulation :

    • Certain derivatives of this compound have been studied for their immunomodulatory effects. Wang, B. S., et al. (2004) found that the compound N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide showed promise in modifying the reactivity of lymphoid cells affected by tumor growth, suggesting potential applications in cancer immunotherapy (Wang et al., 2004).
  • Organic Synthesis and Characterization :

    • Research on this compound also extends to its synthesis and structural characterization. Man-li, Y. (2008) synthesized novel derivatives and identified their structures through elemental analysis and NMR, contributing to organic chemistry and material science (Man-li, 2008).
  • Influence on Hydrogen Bonds in Peptide Groups :

    • The hydrogen bond properties of the peptide group in acetamide derivatives, including N-(4-fluorophenyl)acetamide, have been investigated. Mirzaei, M., Samadi, Z., & Hadipour, N. (2010) conducted a computational study, revealing different behaviors of the peptide group in contributing to hydrogen bond interactions in various derivatives (Mirzaei, Samadi, & Hadipour, 2010).

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(2-hydroxyethylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O2/c11-8-1-3-9(4-2-8)13-10(15)7-12-5-6-14/h1-4,12,14H,5-7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMZQKQXKKJHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CNCCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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